molecular formula C34H68N2O2 B14582132 N,N'-(Hexane-1,6-diyl)ditetradecanamide CAS No. 61261-68-5

N,N'-(Hexane-1,6-diyl)ditetradecanamide

Cat. No.: B14582132
CAS No.: 61261-68-5
M. Wt: 536.9 g/mol
InChI Key: XSBNFMCDLUGQGI-UHFFFAOYSA-N
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Description

N,N'-(Hexane-1,6-diyl)ditetradecanamide is a bis-amide compound featuring a hexane-1,6-diyl spacer linking two tetradecanamide (C14 alkyl chain) groups. These compounds are synthesized via reactions between hexamethylenediamine and acylating agents, such as chlorides or active esters, forming symmetrical amide linkages. The hexane-1,6-diyl backbone provides flexibility and influences physicochemical properties like solubility and melting point, while the substituents determine biological activity and industrial applications .

Properties

CAS No.

61261-68-5

Molecular Formula

C34H68N2O2

Molecular Weight

536.9 g/mol

IUPAC Name

N-[6-(tetradecanoylamino)hexyl]tetradecanamide

InChI

InChI=1S/C34H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-25-29-33(37)35-31-27-23-24-28-32-36-34(38)30-26-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

XSBNFMCDLUGQGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)ditetradecanamide typically involves the reaction of hexane-1,6-diamine with tetradecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be represented as follows:

Hexane-1,6-diamine+2Tetradecanoic acidN,N’-(Hexane-1,6-diyl)ditetradecanamide+2Water\text{Hexane-1,6-diamine} + 2 \text{Tetradecanoic acid} \rightarrow \text{N,N'-(Hexane-1,6-diyl)ditetradecanamide} + 2 \text{Water} Hexane-1,6-diamine+2Tetradecanoic acid→N,N’-(Hexane-1,6-diyl)ditetradecanamide+2Water

Industrial Production Methods: On an industrial scale, the production of N,N’-(Hexane-1,6-diyl)ditetradecanamide involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Hexane-1,6-diyl)ditetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide groups into amines.

    Substitution: The amide groups can participate in substitution reactions, where the amide hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

    Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: N,N’-(Hexane-1,6-diyl)ditetradecanamide is used as a stabilizer in polymer chemistry, particularly in the stabilization of polyamides . Its thermal stability and non-discoloring properties make it valuable in this field.

Biology and Medicine: In biological research, this compound can be used to study the interactions between amide groups and biological molecules. It may also serve as a model compound for understanding the behavior of similar amides in biological systems.

Industry: Industrially, N,N’-(Hexane-1,6-diyl)ditetradecanamide is used in the production of various materials, including coatings, adhesives, and plastics. Its ability to enhance the properties of these materials makes it a crucial component in their manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-(Hexane-1,6-diyl)ditetradecanamide involves its interaction with other molecules through hydrogen bonding and van der Waals forces. The amide groups can form hydrogen bonds with other functional groups, influencing the compound’s behavior in different environments. These interactions are crucial for its role as a stabilizer in polymers and other materials.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N'-(Hexane-1,6-diyl)ditetradecanamide (hypothetical data inferred from analogs) with structurally related bis-amides and bis-sulfonamides:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Source Evidence
This compound (hypothetical) Two tetradecanamide (C14) chains ~568.9* ~150–160 (est.) High hydrophobicity; potential lubricant/polymer additive -
N,N'-(Hexane-1,6-diyl)bis(2,2,2-trichloroacetamide) (13) Two trichloroacetamide groups 606.8 Not reported Synthesized via TCE-mediated acylation; precursor for agrochemicals
N,N'-(Hexane-1,6-diyl)bis[4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-imine] (8e) Thiazolimine with nitroaryl groups 676.0 193–195 Antiviral potential (SARS-CoV-2 Mpro inhibition)
N,N'-(Hexane-1,6-diyl)bis(3-(3-(4-nitrophenyl)ureyl)benzamide) (4e) Ureyl-benzamide with nitro groups 655.2 Not reported Anion recognition; sensor applications
N,N'-(Hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) derivatives Sulfonamide with triazole/epoxide groups 546–744 169–209 Antibacterial, antioxidant, and DNA-cleavage activities
Poly[N,N’-(hexane-1,6-diyl)hexanediamide] Polyamide polymer Polymer (~20,000–30,000) Not reported High tensile strength; textile manufacturing

*Estimated based on molecular formula (C₃₂H₆₄N₂O₂).

Key Observations:
  • Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., tetradecanamide) increase hydrophobicity and lower solubility in polar solvents compared to aryl or heterocyclic substituents (e.g., thiazolimines or triazoles) .
  • Thermal Stability : Thiazolimine and sulfonamide derivatives exhibit higher melting points (169–213°C) due to rigid aromatic/heterocyclic cores, whereas alkyl bis-amides likely have moderate melting points .
  • Biological Activity : Sulfonamide-triazole hybrids (e.g., 8b , 8c ) show potent antibacterial activity (MIC: 2.25–75 µg/mL) against Staphylococcus aureus and Escherichia coli, outperforming streptomycin in some cases .

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